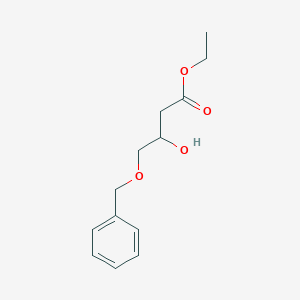

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Vue d'ensemble

Description

Ethyl ®-4-benzyloxy-3-hydroxybutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a benzyloxy group, and a hydroxybutyrate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl ®-4-benzyloxy-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of ®-4-benzyloxy-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ethyl ®-4-benzyloxy-3-hydroxybutyrate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.

Analyse Des Réactions Chimiques

Enantioselective Reduction with Baker’s Yeast

Baker’s yeast-mediated reduction of β-keto esters enhances enantioselectivity and reactivity. This method produces ethyl (R)-4-benzyloxy-3-hydroxybutyrate with high optical purity. The reaction involves stereoselective reduction of the ketone group to the hydroxyl group .

Key Features :

- Optical Purity : >99% enantiomeric excess (ee).

- Reaction Conditions : Organic solvent, controlled temperature, and pH optimization .

Enzymatic Resolution with Lipase

Lipase-catalyzed transesterification and acetylation separate (R)- and (S)-enantiomers of ethyl-3-hydroxybutyrate. This two-step process achieves high enantiomeric purity for both enantiomers .

Process Overview :

- Transesterification : Ethyl-3-hydroxybutyrate reacts with butanol in hexane.

- Acetylation : Vinyl acetate (VA) is used to acetylate the hydroxyl group, enabling separation via chromatography.

Results :

Benzyl Ether Cleavage via Oxidation

The benzyl ether group in this compound undergoes oxidative cleavage to yield benzoic acid and the corresponding alcohol. This reaction is typically performed using ozone or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate .

Reaction Products :

- Benzoic acid

- 3-hydroxybutyric acid (or its ester derivative).

Oxidation to Carbonyl Derivatives

The hydroxyl group in this compound can be oxidized to a carbonyl group under controlled conditions. This transformation is relevant for synthesizing statins and related HMG-CoA reductase inhibitors.

Key Applications :

Research Highlights

- Scalability : Enzymatic methods achieve >95% conversion at substrate concentrations up to 10 g/L .

- Enantioselectivity : Baker’s yeast reduction and lipase resolution enable enantiopure products .

- Applications : Key intermediate for statins (e.g., Atorvastatin) and β-lactam antibiotics .

This compound’s synthesis demonstrates the synergy between enzymatic and chemical methods, offering pathways for industrial-scale production with high stereochemical control.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is primarily utilized as a chiral intermediate in the synthesis of various pharmaceuticals. Its chirality is essential for the biological activity of many drugs, making it a valuable compound in medicinal chemistry.

- Chiral Building Block : The compound serves as a precursor for synthesizing complex molecules, including those used in the development of antibiotics and immunosuppressants. For instance, it has been employed in the synthesis of the immunosuppressive agent FR252921, highlighting its importance in drug discovery and development .

- Synthesis of Oxazolidinone Derivatives : this compound is involved in producing optically active oxazolidinone derivatives, which are crucial in treating bacterial infections . The process typically involves a series of chemical reactions where the compound is transformed into various functionalized derivatives.

Metabolic Studies

Research has shown that 3-hydroxybutyrate (3-HB), a derivative of butyrate metabolism, plays a crucial role in metabolic regulation. This compound can be used to study these metabolic pathways:

- Energy Source : 3-HB serves as an energy source during metabolic stress and has been linked to neuroprotective effects. Studies indicate that it can reduce infarct size during ischemic events by modulating histone deacetylases . This suggests potential therapeutic applications for compounds like this compound in neurodegenerative diseases.

- Gene Regulation : The compound has been shown to influence gene expression related to metabolic processes. For example, its application in flax plants demonstrated that treatment with 3-HB increased the expression of genes involved in secondary metabolism, indicating its role as a signaling molecule .

Biotechnological Applications

This compound's structural properties make it suitable for various biotechnological applications:

- Polymer Production : It can be utilized in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers derived from microbial fermentation processes. These polymers are gaining attention as sustainable alternatives to petrochemical plastics .

- Transesterification Processes : The compound can be involved in transesterification reactions to produce other valuable esters or fatty acids, expanding its utility in synthetic organic chemistry .

Case Studies

Mécanisme D'action

The mechanism of action of ethyl ®-4-benzyloxy-3-hydroxybutyrate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active moiety. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl ®-3-hydroxybutyrate

- Ethyl ®-4-hydroxybutyrate

- Ethyl ®-4-methoxy-3-hydroxybutyrate

Uniqueness

Ethyl ®-4-benzyloxy-3-hydroxybutyrate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Activité Biologique

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

This compound can be synthesized through esterification, typically involving the reaction of (R)-4-benzyloxy-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete esterification.

Synthetic Pathways

- Esterification : Reaction of (R)-4-benzyloxy-3-hydroxybutyric acid with ethanol.

- Catalysts : Acid catalysts such as sulfuric acid are commonly used.

- Industrial Methods : Continuous flow reactors may be employed for optimized yields and sustainability.

The biological activity of this compound is attributed to its structural components:

- Hydroxy Group : Participates in hydrogen bonding, influencing molecular interactions.

- Ester Group : Can undergo hydrolysis, releasing active moieties that modulate enzyme activity and biochemical pathways.

Therapeutic Potential

Research indicates that this compound may play a role in various therapeutic contexts, including:

- Enzyme Modulation : It has been studied for its interaction with enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain microorganisms, although specific data on this compound is limited compared to related compounds .

Case Studies

- Antimicrobial Effects : A study on similar compounds revealed significant antimicrobial activity against various bacteria and fungi, indicating that this compound might exhibit similar properties .

- Biocatalytic Applications : this compound has been used as an intermediate in the synthesis of pharmaceutical compounds, showcasing its utility in drug development processes .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl (R)-3-hydroxybutyrate | Lacks benzyloxy group | Moderate metabolic effects |

| Ethyl (R)-4-hydroxybutyrate | Hydroxyl group at different position | Antimicrobial properties noted |

| Ethyl (R)-4-methoxy-3-hydroxybutyrate | Methoxy group instead of benzyloxy | Potentially lower enzyme interaction |

Propriétés

IUPAC Name |

ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGAAZSPNXMCQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.